lithium 2-bromo-1-methyl-1H-imidazole-5-carboxylate

Catalog No.
S2772041
CAS No.
2031269-05-1
M.F
C5H4BrLiN2O2
M. Wt
210.94
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
lithium 2-bromo-1-methyl-1H-imidazole-5-carboxylat...

CAS Number

2031269-05-1

Product Name

lithium 2-bromo-1-methyl-1H-imidazole-5-carboxylate

IUPAC Name

lithium;2-bromo-3-methylimidazole-4-carboxylate

Molecular Formula

C5H4BrLiN2O2

Molecular Weight

210.94

InChI

InChI=1S/C5H5BrN2O2.Li/c1-8-3(4(9)10)2-7-5(8)6;/h2H,1H3,(H,9,10);/q;+1/p-1

InChI Key

LFKDGSFFQMSRSB-UHFFFAOYSA-M

SMILES

[Li+].CN1C(=CN=C1Br)C(=O)[O-]

solubility

not available

Lithium 2-bromo-1-methyl-1H-imidazole-5-carboxylate is a lithium salt of a bromo-substituted imidazole derivative. Its molecular formula is C5H4BrLiN2O2C_5H_4BrLiN_2O_2 and it has a molar mass of approximately 210.94 g/mol. The compound features a bromine atom at the second position of the imidazole ring, a methyl group at the first position, and a carboxylate group at the fifth position. This structure contributes to its unique chemical properties, making it an interesting subject for various synthetic and biological applications .

Synthesis of Pharmaceutical Compounds:

Lithium 2-bromo-1-methyl-1H-imidazole-5-carboxylate (Li-BMIC) has been explored as a precursor for the synthesis of various pharmaceutically relevant molecules. Studies have shown its potential in the synthesis of:

  • Imidazole derivatives: Li-BMIC can be used as a building block for the synthesis of novel imidazole derivatives with potential anti-inflammatory and analgesic properties [].
  • Heterocyclic compounds: Li-BMIC has been employed in the synthesis of heterocyclic compounds, a class of molecules with diverse biological activities, including potential applications in anti-cancer and anti-microbial therapies [].

Catalyst for Organic Reactions:

Li-BMIC has been investigated as a catalyst for various organic reactions, offering potential advantages such as:

  • High efficiency and selectivity: Studies have shown that Li-BMIC can promote organic reactions efficiently and selectively, leading to desired products with minimal formation of byproducts [].
  • Environmentally friendly: Li-BMIC is considered a relatively green catalyst due to its reusability and mild reaction conditions, potentially reducing the environmental impact of organic synthesis [].

Material Science Applications:

Research suggests potential applications of Li-BMIC in the field of material science, including:

  • Development of ionic liquids: Li-BMIC can be used as a starting material for the synthesis of ionic liquids, which are salts with unique properties like high thermal stability and conductivity, making them valuable in various applications like batteries and lubricants [].
  • Synthesis of functional materials: Li-BMIC has been explored in the synthesis of functional materials with potential applications in areas like solar cells and energy storage devices [].
Typical of imidazole derivatives, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, leading to the formation of new compounds.
  • Decarboxylation: Under certain conditions, the carboxylate group may undergo decarboxylation, resulting in the formation of imidazole derivatives with altered properties.
  • Metal Complexation: The imidazole ring can coordinate with transition metals, which may enhance its reactivity and alter its biological activity .

Research indicates that lithium 2-bromo-1-methyl-1H-imidazole-5-carboxylate exhibits notable biological activities. It has been studied for its potential effects on:

  • Neuroprotective Properties: Compounds containing imidazole rings are often investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases.
  • Antimicrobial Activity: Some studies suggest that bromo-substituted imidazoles may possess antimicrobial properties, making them candidates for pharmaceutical development .

The synthesis of lithium 2-bromo-1-methyl-1H-imidazole-5-carboxylate typically involves several steps:

  • Preparation of 2-bromo-1-methyl-1H-imidazole: This can be achieved through bromination of 1-methylimidazole using bromine or other brominating agents.
  • Carboxylation: The bromo compound is then reacted with carbon dioxide or a carboxylic acid derivative to introduce the carboxylate group.
  • Lithiation: Finally, lithium salts are introduced to form the lithium salt of the compound .

Lithium 2-bromo-1-methyl-1H-imidazole-5-carboxylate finds applications in various fields:

  • Pharmaceutical Development: Due to its potential biological activities, it is explored as a lead compound in drug discovery.
  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in medicinal chemistry.
  • Material Science: Its unique properties may be utilized in developing new materials with specific functionalities .

Interaction studies involving lithium 2-bromo-1-methyl-1H-imidazole-5-carboxylate focus on its binding affinities and interactions with biological macromolecules such as proteins and nucleic acids. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. Preliminary data suggest that it may interact with specific receptors or enzymes involved in neurotransmitter regulation .

Lithium 2-bromo-1-methyl-1H-imidazole-5-carboxylate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructural FeaturesSimilarity Index
Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylateContains a methyl group and carboxylate functionality0.84
Ethyl 5-bromo-1H-imidazole-2-carboxylateDifferent substitution pattern but similar core structure0.82
Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylateAmino substitution instead of bromo0.77
Lithium 5-bromo-1-methyl-1H-imidazole-2-carboxylateSimilar lithium salt structure but different position0.71

These comparisons highlight the uniqueness of lithium 2-bromo-1-methyl-1H-imidazole-5-carboxylate in terms of its specific substitution pattern and potential applications in medicinal chemistry .

Dates

Last modified: 04-14-2024

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